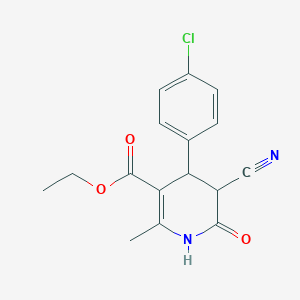
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to block adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a purine nucleoside. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione inhibits the downstream signaling pathways that are activated by adenosine, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific adenosine receptor subtype that is blocked. For example, blocking the A1 adenosine receptor may result in increased heart rate and blood pressure, while blocking the A2A adenosine receptor may result in decreased inflammation and increased blood flow to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for adenosine receptors. This allows researchers to selectively block specific adenosine receptor subtypes and study their downstream effects. However, one limitation is the potential for off-target effects, as 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may interact with other proteins or receptors in addition to adenosine receptors.
Zukünftige Richtungen
There are several future directions for the study of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One area of study is its potential as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another area of study is its potential as a tool for studying the role of adenosine receptors in various physiological processes, such as inflammation and blood flow regulation. Additionally, further research is needed to better understand the potential off-target effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione and to develop more specific adenosine receptor antagonists.
Synthesemethoden
There are several methods for synthesizing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-amine in the presence of a base. Another method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-ol in the presence of a base. Both methods have been successful in producing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione with good yields.
Wissenschaftliche Forschungsanwendungen
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research. One area of study is its potential as an adenosine receptor antagonist. Adenosine receptors play a role in a variety of physiological processes, including the regulation of blood flow and neurotransmitter release. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may have potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Eigenschaften
Produktname |
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Molekularformel |
C16H25N5O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
8-(azepan-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4-11H2,1-3H3 |
InChI-Schlüssel |
UZEXJPKANLDXBC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)




![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
